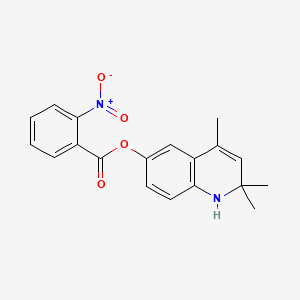
N-(2-furylmethyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of related compounds involves various chemical processes. For instance, Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide via a reaction involving N-(2-hydroxyphenyl)acetamide and chlorotrimethylsilane (Nikonov et al., 2016). Similarly, Yang Man-li (2008) synthesized novel acetamides using 3-fluoro-4-cyanophenol as primary compounds, indicating the diverse routes and starting materials that can be used in the synthesis of acetamide derivatives (Yang Man-li, 2008).
Molecular Structure Analysis
- Structural investigations of related compounds have been conducted using various spectroscopic methods. Geetha et al. (2023) used spectroscopic techniques and DFT methods to analyze the structure of 2-(2-formylphenoxy)acetamide, highlighting the importance of these techniques in understanding the molecular structure of such compounds (Geetha et al., 2023).
Chemical Reactions and Properties
- The chemical reactivity and properties of related acetamides have been explored in various studies. Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the specific chemical reactions acetamides can undergo (Magadum & Yadav, 2018).
Physical Properties Analysis
- The physical properties of acetamide derivatives are crucial for their application and handling. Studies like the one conducted by Vavasori et al. (2023) on N-(4-hydroxyphenyl)acetamide can provide insights into the physical properties of similar compounds (Vavasori et al., 2023).
Chemical Properties Analysis
- Understanding the chemical properties of acetamide derivatives is essential for predicting their behavior in different environments. The study by Girel et al. (2022) on bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides sheds light on the chemical properties of these types of compounds (Girel et al., 2022).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-6-7-12(2)16(13(11)3)20-10-15(18)17-9-14-5-4-8-19-14/h4-8H,9-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNZCMKCOODHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-benzoyl-N-(2,4-difluorophenyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5679381.png)

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5679396.png)
![2-{[6-(3,5-difluorophenyl)quinazolin-4-yl]amino}ethanol](/img/structure/B5679407.png)
![1,3-dimethyl-5-{[(1S*,5R*)-6-methyl-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5679419.png)

![2-(4-methoxyphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B5679433.png)

![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}thiomorpholine](/img/structure/B5679446.png)
![N-[3-(cyclopentyloxy)propyl]-6-ethylpyrimidin-4-amine](/img/structure/B5679449.png)
![4-[(4-chlorophenyl)sulfonyl]-N,N,2-trimethyl-1,3-oxazol-5-amine](/img/structure/B5679455.png)
![[(3aS*,9bS*)-2-[(3,5-dimethylisoxazol-4-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5679458.png)
